molecular formula C8H9F2NO2 B11793707 Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11793707
M. Wt: 189.16 g/mol
InChI Key: LDZLDUKBPBJSRT-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of a difluoromethyl group into a pyrrole ring. One common method is the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, alcohols, and substituted pyrrole carboxylates .

Scientific Research Applications

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(chloromethyl)-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and hydrogen-bonding ability. These properties make it a valuable compound in the design of molecules with enhanced biological activity and stability .

Biological Activity

Ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal and agricultural chemistry due to its biological activities, particularly as an antifungal agent. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H8F2N2O2C_8H_8F_2N_2O_2 and a molecular weight of approximately 204.18 g/mol. The compound features a pyrrole ring with a difluoromethyl substituent and an ethyl ester functional group, which are crucial for its biological activity.

Biological Activity

Antifungal Activity:
Research indicates that this compound exhibits promising antifungal properties. It acts primarily as a succinate dehydrogenase inhibitor, disrupting mitochondrial respiration in fungi. This inhibition leads to reduced ATP production, ultimately causing fungal cell death .

The mechanism through which this compound exerts its antifungal effects involves interaction with the succinate dehydrogenase complex. This interaction is critical as it interferes with the energy metabolism of pathogenic fungi, making it a candidate for developing new agricultural fungicides.

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with related compounds. The following table summarizes the biological activities of various pyrrole derivatives:

Compound NameAntifungal ActivityOther Activities
This compoundHighPotential herbicidal effects
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylateModerateAntibacterial activity
Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylateLowAntimicrobial

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including cyclization and esterification processes. These methods allow for the introduction of different substituents, potentially enhancing the compound's biological activity or stability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antifungal Efficacy: In vitro studies demonstrated that this compound effectively inhibited the growth of various phytopathogenic fungi, showcasing its potential as an agricultural fungicide .
  • Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications to the pyrrole ring significantly affect antifungal potency. For instance, substituents at specific positions on the ring can enhance or diminish activity against target fungi .
  • Pharmacological Potential: Further investigations are ongoing to explore its interactions with other biological targets beyond fungal pathogens, which may reveal broader pharmacological applications.

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h3-4,7,11H,2H2,1H3

InChI Key

LDZLDUKBPBJSRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC=C1C(F)F

Origin of Product

United States

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